3-Methyl-2-(phenylthio)-5-vinylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13NS |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
5-ethenyl-3-methyl-2-phenylsulfanylpyridine |
InChI |
InChI=1S/C14H13NS/c1-3-12-9-11(2)14(15-10-12)16-13-7-5-4-6-8-13/h3-10H,1H2,2H3 |
InChI Key |
RKUJTFOWBQHGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1SC2=CC=CC=C2)C=C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 2 Phenylthio 5 Vinylpyridine and Analogues
Strategies for Pyridine (B92270) Core Construction
The formation of the pyridine ring is a fundamental step in the synthesis of this target molecule and its analogues. Various classical and modern synthetic methods are employed to build this heterocyclic system, often allowing for the incorporation of the initial substituents that will later be functionalized.
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of highly substituted pyridines in a single step from simple starting materials. acsgcipr.orgmdpi.com These reactions are advantageous as they can be performed as "one-pot" processes, reducing the number of synthetic steps and purification procedures. acsgcipr.org
Several named reactions are exemplary of MCRs used for pyridine synthesis, including the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz pyridine syntheses. acsgcipr.org The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. This initially forms a dihydropyridine (B1217469) which is subsequently oxidized to the aromatic pyridine ring. baranlab.org The Guareschi-Thorpe and Bohlmann-Rahtz approaches, on the other hand, can directly yield the aromatic pyridine product through condensation and elimination of small molecules like water or alcohols. acsgcipr.org
The general mechanism for these MCRs often involves the formation of carbon-carbon bonds through Michael or aldol-type reactions, followed by cyclization and aromatization. acsgcipr.org The use of microwave irradiation can often improve reaction times and yields in these syntheses. mdpi.com
Table 1: Comparison of Common Multicomponent Reactions for Pyridine Synthesis
| Reaction Name | Typical Reactants | Intermediate | Key Features |
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Dihydropyridine | Requires subsequent oxidation step |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound, Ammonia | - | Direct formation of substituted 2-pyridones |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-unsaturated ketone | - | Direct formation of substituted pyridines |
Cyclocondensation reactions are a cornerstone of pyridine synthesis, providing a versatile route to a wide array of substituted pyridines. youtube.com These reactions typically involve the condensation of carbonyl compounds with a source of ammonia to form the pyridine ring. baranlab.org
One of the simplest conceptual approaches is the condensation of 1,5-dicarbonyl compounds with ammonia. baranlab.org However, the synthesis of the 1,5-dicarbonyl precursor can be complex. A more common and practical approach is the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia, which is the basis of the Hantzsch synthesis mentioned earlier. baranlab.org
Variations of cyclocondensation reactions allow for the synthesis of pyridines with diverse substitution patterns. For instance, the condensation of β-ketoesters with formaldehyde and ammonia can yield symmetrically substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. youtube.com The use of enamines as synthons in condensation reactions also provides a powerful tool for constructing the pyridine ring. youtube.com
Regioselective Introduction of the Phenylthio Moiety
The introduction of the phenylthio group at the 2-position of the pyridine ring requires regioselective C-S bond formation. This can be achieved through several strategies, including direct thiolation of a pre-formed pyridine scaffold or through transition metal-catalyzed cross-coupling reactions.
Direct C-H thiolation of pyridine derivatives offers an atom-economical route to introduce a sulfur substituent. While challenging due to the inherent electronic properties of the pyridine ring, methods have been developed to achieve regioselective thiolation. researchgate.net For instance, metal-free direct C-H thiolation of 2-pyridones with disulfides or thiols has been developed to introduce a sulfide moiety at the 5-position. rsc.org
Another approach involves the functionalization of pyridine-N-oxides. The N-oxide activates the pyridine ring towards nucleophilic attack, allowing for the introduction of various functional groups. A metal-free method for the regioselective synthesis of 2-thiolated quinolines from quinoline N-oxides using benzenethiols has been reported, which could be conceptually applied to pyridine systems. researchgate.net
Transition metal-catalyzed cross-coupling reactions are a powerful and widely used method for the formation of carbon-sulfur bonds. researchgate.net These reactions typically involve the coupling of a halo-pyridine with a thiol in the presence of a transition metal catalyst, such as palladium or nickel. This approach offers high regioselectivity, as the position of the phenylthio group is determined by the position of the halogen on the pyridine ring.
For the synthesis of 3-Methyl-2-(phenylthio)-5-vinylpyridine, a 2-halopyridine precursor would be reacted with thiophenol in the presence of a suitable catalyst and base. The development of advanced catalytic systems has led to improved efficiency, lower catalyst loadings, and milder reaction conditions for these transformations. acs.org
Table 2: Common Catalytic Systems for C-S Cross-Coupling
| Catalyst | Ligand | Base | Typical Substrates |
| Palladium(0) complexes | Phosphine-based ligands (e.g., Xantphos) | K₃PO₄, Cs₂CO₃ | Aryl halides, thiols |
| Nickel(II) complexes | Terpyridine, bipyridine | NaOtBu, K₂CO₃ | Aryl halides, thiols |
| Copper(I) salts | Phenanthroline, diamine ligands | K₂CO₃, Cs₂CO₃ | Aryl iodides, thiols |
Functionalization with the Vinyl Group at the 5-Position
The final step in the synthesis of this compound is the introduction of the vinyl group at the 5-position of the pyridine ring. This can be accomplished through various methods, including the dehydrogenation of an ethyl group or through cross-coupling reactions.
A common industrial method for the synthesis of 2-methyl-5-vinylpyridine involves the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine over a catalyst at high temperatures. google.com This method could be adapted for the synthesis of the target molecule, provided the corresponding 5-ethyl precursor is available.
Alternatively, modern cross-coupling reactions provide a versatile and milder approach for the introduction of a vinyl group. For example, a Stille coupling reaction between a 5-halo-3-methyl-2-(phenylthio)pyridine and vinyltributyltin, or a Suzuki coupling with potassium vinyltrifluoroborate, catalyzed by a palladium complex, could be employed to form the desired C-C bond. These methods offer excellent functional group tolerance and are widely used in the synthesis of complex molecules.
Olefination Methods for Vinyl Pyridines
The introduction of a vinyl group onto a pyridine ring is commonly achieved through olefination reactions, which convert a carbonyl group (an aldehyde or ketone) into an alkene. The Wittig reaction is a prominent and widely used method for this transformation. masterorganicchemistry.comwikipedia.org
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. wikipedia.org For the synthesis of a vinyl pyridine, this would typically start with a formylpyridine (a pyridine with an aldehyde group). The corresponding phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), is used to introduce the methylene group, thereby forming the vinyl substituent. wikipedia.org The reaction proceeds through a betaine or oxaphosphetane intermediate to yield the desired alkene and triphenylphosphine oxide as a byproduct. wikipedia.orgorganic-chemistry.org
The stereochemistry of the resulting alkene (E/Z configuration) can be influenced by the nature of the ylide. organic-chemistry.org Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides give predominantly (E)-alkenes. organic-chemistry.org For specific stereochemical outcomes, modifications like the Schlosser modification or other olefination methods such as the Horner-Wadsworth-Emmons reaction can be employed. wikipedia.org
| Method | Key Reagents | Typical Precursor | Key Features | Reference |
|---|---|---|---|---|
| Standard Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Formylpyridine | Widely used for converting aldehydes/ketones to alkenes. | wikipedia.org |
| Wittig Olefination-Rearomatization | Dearomatized pyridylphosphonium ylide, N-triazinylpyridinium salts | Substituted pyridine, Aldehyde | Allows for 4-selective alkylation of pyridines. | nih.govresearchgate.net |
| Green Wittig Reaction | Phosphonium ylide | 2-(chloromethyl)pyridine | Utilizes bio-renewable solvent (2-MeTHF), chromatography-free. | tandfonline.com |
Dehydration Reactions for Vinyl Pyridine Formation
An alternative and industrially significant method for forming a vinyl group on a pyridine ring is through the dehydration of a corresponding alcohol. For the synthesis of vinyl pyridines, the precursor is typically a hydroxyethylpyridine, such as 2-(2-pyridyl)ethanol. wikipedia.org
This process involves the elimination of a water molecule from the alcohol to form a double bond. The reaction is often carried out by heating the alcohol in the presence of a dehydrating agent. A common industrial preparation involves the condensation of 2-methylpyridine with formaldehyde to produce the intermediate alcohol, which is subsequently dehydrated. wikipedia.orgchemicalbook.com
The dehydration can be effectively achieved by distilling the pyridylethanol from a strong alkali, such as a concentrated aqueous solution of sodium hydroxide. chemicalbook.comgoogle.com This method can produce high yields, often over 95%. google.com One patented process describes adding an aqueous solution of 2-pyridine ethanol to a 50% aqueous solution of caustic alkali at a temperature of 150 to 160 °C, which causes the dehydration to occur simultaneously with the steam distillation of the 2-vinyl pyridine product. google.com This simultaneous distillation is crucial as it removes the product from the reaction mixture as it forms, preventing potential polymerization. google.com
| Precursor | Dehydrating Agent/Conditions | Temperature | Key Outcome | Reference |
|---|---|---|---|---|
| 2-Hydroxyethylpyridine | Distillation from concentrated aqueous NaOH | 150-160 °C | Simultaneous dehydration and steam distillation prevents polymerization. | google.com |
| 2-Hydroxyethylpyridine | Heating and refluxing with 50% NaOH solution | Reflux | Product isolated by reduced pressure distillation. | chemicalbook.com |
Selective Installation of the Methyl Group
The regioselective introduction of a methyl group onto a pyridine ring is a challenging but crucial step in synthesizing compounds like this compound. biu.ac.ilsemanticscholar.org The electronic nature of the pyridine ring, being electron-deficient, makes it resistant to standard Friedel-Crafts alkylation reactions. google.com Consequently, a variety of alternative methods have been developed. semanticscholar.orggoogle.com
One approach involves the direct C-H methylation of the pyridine core. A convenient laboratory procedure for highly selective mono-α-methylation (at the position next to the nitrogen) uses a Raney nickel catalyst. researchgate.nettandfonline.com In this method, the pyridine derivative is refluxed with a high-boiling point primary alcohol, such as 1-octanol or 1-decanol, for extended periods. researchgate.net This process is believed to involve the in-situ generation of carbon monoxide and dihydrogen from the alcohol on the metal surface, which then act as the methylating agent. tandfonline.com The selectivity for the α-position is explained by the pyridine binding to the metal surface via its nitrogen atom. tandfonline.com A continuous flow method using this chemistry has been developed, offering advantages in terms of shorter reaction times, increased safety, and reduced waste. nih.gov
Other methods for introducing methyl groups include:
Vapor phase reactions : Reacting pyridine with methanol at high temperatures (400-500 °C) can yield methylpyridines, although often with low yields and a mixture of products. google.com
Using organometallic reagents : Methyl lithium (MeLi) can be used as a nucleophile with an electrophilic pyridine, but this often leads to dihydropyridine intermediates that require subsequent oxidation. semanticscholar.org
From existing functional groups : A methyl group can be formed by modifying an existing substituent on the pyridine ring. semanticscholar.org
The choice of method depends on the desired regioselectivity and the tolerance of other functional groups present on the pyridine ring. For the target compound, methylation would need to be directed to the 3-position, which is more challenging than α-methylation and would require a carefully chosen strategy, potentially involving directing groups or a multi-step synthesis starting from a pre-methylated precursor.
Advancements in Catalytic Synthesis of Pyridine Derivatives
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of pyridine derivatives has significantly benefited from advancements in both organocatalysis and heterogeneous catalysis.
Asymmetric organocatalysis, which utilizes small, chiral organic molecules as catalysts, has emerged as a powerful tool for constructing enantio-enriched compounds. nih.gov This field has provided valuable methods for the stereoselective synthesis of pyridine derivatives, particularly partially hydrogenated structures like tetrahydropyridines. nih.govmdpi.com
For example, a low loading of a quinine-derived squaramide has been shown to efficiently catalyze a triple-domino Michael/aza-Henry/cyclization reaction. This one-pot process combines 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines to produce highly functionalized tetrahydropyridines with three contiguous stereocenters in good yields and excellent enantioselectivities. nih.gov Organocascade sequences have proven extremely useful for the stereoselective synthesis of tetrahydropyridine derivatives, which are widespread in natural products and bioactive molecules. nih.gov
Other developments include the photochemical organocatalytic functionalization of pyridines. A dithiophosphoric acid catalyst has been identified that can perform three distinct roles: acting as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor to enable the coupling of pyridinyl and allylic radicals with high regioselectivity. acs.org The development of pyridine-based organocatalyst libraries, sometimes derived from planar-chiral ferrocene-fused pyridones, further expands the toolkit available for asymmetric transformations. nih.govfigshare.com
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture and potential for recyclability. researchgate.netgrowingscience.com These catalysts have been effectively applied in multi-component reactions (MCRs) for the synthesis of highly substituted pyridines. bohrium.com MCRs are atom-efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. rasayanjournal.co.in
Several solid catalysts have been developed for pyridine synthesis:
Hydrotalcite : Mg-Al hydrotalcite, an anionic clay, has been used as a solid, reusable base catalyst for the one-pot synthesis of highly substituted pyridines from aldehydes, malononitrile, and thiophenol. researchgate.net The catalyst's activity is linked to its basicity, and it can be reused without a significant loss in performance. researchgate.net
Activated Fly Ash : As an efficient, eco-friendly, and reusable catalyst, activated fly ash has been employed for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and substituted phenacyl bromides. bhu.ac.in
Metal Nanoparticles : Recyclable copper nanoparticles supported on activated charcoal have been developed to form 2-amino-3-cyanopyridine derivatives. This catalyst was shown to be reusable for up to eight consecutive runs with only a minor drop in yield. mdpi.com
These heterogeneous systems align well with the principles of green chemistry by minimizing waste and facilitating simpler, more sustainable manufacturing processes. bohrium.com
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Mg-Al Hydrotalcite | Three-component reaction (aldehyde, malononitrile, thiophenol) | Solid base, reusable, operationally simple. | researchgate.net |
| Activated Fly Ash | Cyclization (2-aminopyridine + phenacyl bromide) | Eco-friendly, reusable, high yield. | bhu.ac.in |
| Cu Nanoparticles on Charcoal | Three-component reaction (aldehyde, malononitrile, amine) | Recyclable up to 8 times, good yields. | mdpi.com |
Green Chemistry Principles in Synthetic Pathways
The growing emphasis on sustainability has driven the development of environmentally friendly, or "green," methods for the synthesis of pyridine and its derivatives. ijarsct.co.in Green chemistry focuses on minimizing or eliminating the use and generation of hazardous substances throughout the lifecycle of a chemical product. rasayanjournal.co.in
Key green chemistry approaches applied to pyridine synthesis include:
Microwave-Assisted Synthesis : Microwave irradiation has emerged as an effective green tool, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. ijarsct.co.innih.govacs.org The rapid and uniform heating provided by microwaves can enhance reaction rates and reduce the formation of byproducts. ijarsct.co.in
Use of Green Solvents and Catalysts : Traditional syntheses often rely on toxic organic solvents. ijarsct.co.in A major green approach is the shift toward solvent-free reactions or the use of environmentally benign solvents like water or bio-renewable solvents. rasayanjournal.co.inijarsct.co.in The use of ionic liquids, which are non-volatile and can act as both solvent and catalyst, is another promising strategy. wikipedia.orgbenthamscience.com Furthermore, employing reusable heterogeneous catalysts, as discussed previously, reduces waste and aligns with green principles. rasayanjournal.co.inbhu.ac.in
Multi-Component Reactions (MCRs) : As one-pot processes, MCRs are inherently greener than multi-step syntheses. They reduce the number of synthetic and purification steps, thereby saving energy, minimizing solvent use, and reducing waste generation. bohrium.comrasayanjournal.co.in
These strategies collectively contribute to making the synthesis of valuable pyridine scaffolds more sustainable and environmentally responsible. ijarsct.co.innih.gov
Solvent-Free and Aqueous Media Approaches
The synthesis of substituted pyridine derivatives under solvent-free conditions or in aqueous media represents a significant advancement in green chemistry. These methods often lead to improved reaction rates, higher yields, and simplified work-up procedures.
Solvent-free reactions, also known as neat reactions, are typically conducted by mixing the reactants without any solvent. In some cases, one of the reactants may act as the solvent. This approach is highly atom-economical and reduces the generation of volatile organic waste. For the synthesis of pyridine rings, multicomponent reactions are particularly well-suited for solvent-free conditions. For instance, the Hantzsch pyridine synthesis and its variations can often be performed by heating a mixture of an aldehyde, a β-ketoester, and a nitrogen source like ammonium (B1175870) acetate without any solvent. While a direct solvent-free synthesis of this compound is not explicitly reported, analogous syntheses of substituted pyridines have been successfully demonstrated. For example, a one-pot, three-component reaction of aromatic aldehydes, heteroaryl amines, and phenols in the absence of any acid catalysts and under solvent-free conditions has been used to produce N-heteroaryl-arylmethyl phenols nih.govresearchgate.net.
Aqueous media synthesis provides an attractive alternative to organic solvents due to the low cost, non-flammability, and environmental friendliness of water. The synthesis of quaternized poly(4-vinyl pyridine) has been successfully carried out in an aqueous medium using a micelle technique researchgate.net. Furthermore, the synthesis of 2-vinylpyridine itself can involve an aqueous sodium hydroxide solution in the dehydration step of 2-(2-pyridyl)ethanol wikipedia.org. The challenge in aqueous synthesis often lies in the poor solubility of organic reactants. However, the use of phase-transfer catalysts or the inherent reactivity of starting materials can overcome this limitation.
The following table summarizes representative examples of solvent-free and aqueous media approaches for the synthesis of related pyridine structures.
| Reactants | Conditions | Product | Yield (%) | Reference |
| Aromatic alkenes, aromatic ketones, ammonium acetate | 80 °C, solvent-free | 4,6-substituted aryl-3-cyano-2-pyridones | 62 | wikipedia.org |
| 2-Aminopyridine, benzaldehydes, phenols | 80 °C, solvent-free | 2-[phenyl(pyridine-2-ylamino)methyl]phenols | 40-97 | nih.govresearchgate.net |
| 4-vinyl pyridine, ethylene glycol dimethacrylate, 1,4-dibromobutane | Aqueous medium, micelle technique | Quaternized poly(4-vinyl pyridine) | 90.48 | researchgate.net |
These examples highlight the feasibility of employing solvent-free and aqueous conditions for the synthesis of highly functionalized pyridine derivatives. The application of these principles to construct the this compound scaffold would likely involve a multi-step process where key bond-forming reactions are adapted to these environmentally friendly conditions.
Ultrasound-Assisted Synthesis
Ultrasound-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, increasing yields, and enabling reactions to occur under milder conditions. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures.
This technique has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds like pyridines and their derivatives. For the synthesis of molecules like this compound, ultrasound could be particularly beneficial for the C-S cross-coupling reaction to introduce the phenylthio group onto the pyridine ring. Ultrasound has been shown to promote palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, often leading to shorter reaction times and higher yields organic-chemistry.orgrsc.orgresearchgate.net. For instance, an ultrasound-assisted, copper-catalyzed Ullmann-Goldberg type coupling-cyclization has been developed for the synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones, demonstrating the utility of sonication in forming C-N bonds with pyridine precursors nih.gov.
While a direct ultrasound-assisted synthesis of this compound is not documented, the synthesis of related dihydropyrimidine-2-thiones from chalcones and thiourea shows a significant rate enhancement and yield improvement under ultrasonic irradiation compared to conventional heating shd.org.rsresearchgate.net. This suggests that the formation of the C-S bond in 2-thiopyridine analogues could be efficiently promoted by ultrasound. The following table presents examples of ultrasound-assisted synthesis of related heterocyclic compounds, illustrating the advantages of this methodology.
| Reactants | Conditions | Product | Yield (%) | Reaction Time | Conventional Method (Time, Yield) | Reference |
| Chalcones, Thiourea | Ultrasound, Room Temperature | Dihydropyrimidine-2-thiones | High | 20-30 min | 6 h, Lower Yields | shd.org.rsresearchgate.net |
| Ethyl 2-iodo-5-methoxybenzoate, 2-aminopyridine | Ultrasound, CuI, Cs₂CO₃, DMSO, 80 °C | 8-Methoxy-11H-pyrido[2,1-b]quinazolin-11-one | 85 | 60 min | Longer time, Lower Yield | nih.gov |
| Aryl iodides, Activated alkenes | Ultrasound, Pd(OAc)₂, Ionic Liquid, 80-85 °C | Coupled alkenes (Heck reaction) | 85-95 | 1.5-2 h | Reflux, Longer time | organic-chemistry.org |
| Phenylboronic acid, Aryl halides | Ultrasound, Pd(OAc)₂, Ionic Liquid/MeOH | Biaryls (Suzuki reaction) | 82-94 | 1.5-2.5 h | N/A | organic-chemistry.org |
The data clearly indicates that ultrasound irradiation can dramatically reduce reaction times and improve yields for the synthesis of various heterocyclic structures. The application of ultrasound to the key bond-forming steps in the synthesis of this compound, such as the pyridine ring formation or the introduction of the phenylthio or vinyl groups, holds significant promise for developing a more efficient and environmentally friendly synthetic route.
Reactivity and Reaction Mechanisms of 3 Methyl 2 Phenylthio 5 Vinylpyridine
Chemical Reactivity of the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom dictates its basicity and nucleophilicity, making it a primary site for reactions such as protonation and coordination to metal ions. The substitution pattern on the ring, however, significantly modulates this inherent reactivity.
The nitrogen atom of 3-Methyl-2-(phenylthio)-5-vinylpyridine possesses Lewis base characteristics, allowing it to coordinate with transition metals. However, the presence of substituents at the adjacent C2 and C3 positions introduces considerable steric hindrance. This crowding can affect its binding ability, a factor often manipulated in ligand design to stabilize low-coordinate metal complexes or to influence the stereochemistry of coordination polyhedra. nih.gov The sulfur atom of the phenylthio group also has lone pairs and can participate in metal coordination, potentially allowing the molecule to act as a bidentate N,S-chelating ligand. The electronic properties of substituents on pyridine-2-thiolate (B1254107) ligands, for instance, have been shown to influence the reaction times and electronic properties of tungsten complexes, with electron-withdrawing groups accelerating oxidation. researchgate.net Modifications to the pyridine ring are a known strategy to tune the electronic properties and redox potentials of the resulting metal complexes, which in turn regulates their catalytic activity. nih.gov
Pyridine and its derivatives are generally electron-deficient aromatic systems, making them susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. quimicaorganica.orgyoutube.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the anionic Meisenheimer-type intermediate formed during the addition-elimination mechanism. quora.comstackexchange.com In the case of this compound, the C2 position is already occupied by a phenylthio group. While this group can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction, the reaction's feasibility would depend on the nucleophile and reaction conditions. The presence of an electron-donating methyl group at C3 would slightly decrease the electrophilicity of the ring compared to an unsubstituted pyridine, while the vinyl group at C5 would have a more modest electronic influence at the C2 position. The presence of a leaving group at the 2- or 4-position generally facilitates nucleophilic substitution. quimicaorganica.orgyoutube.com
Transformations Involving the Vinyl Group
The vinyl group at the 5-position is conjugated with the electron-withdrawing pyridine ring, rendering it an activated olefin (a Michael acceptor) and a potential dienophile for cycloaddition reactions.
The vinyl group is susceptible to conjugate or Michael addition by a variety of nucleophiles. Due to the electron-withdrawing nature of the pyridine ring, the terminal carbon of the vinyl group is electrophilic. This allows for the addition of N-, O-, S-, and C-centered nucleophiles. Studies on analogous vinyl-substituted heterocycles, such as vinylpyridines and vinylpyrimidines, have demonstrated this reactivity. mdpi.comresearchgate.net For instance, treatment of 2-vinylpyridine (B74390) or 4-vinylpyridine (B31050) with amines under acidic conditions yields the corresponding aminoethyl-substituted pyridines. mdpi.comresearchgate.net Such conjugate additions provide a powerful method for introducing diverse substituents to the ethyl side chain. mdpi.com In some cases, the anionic intermediate formed after the initial Michael addition can be trapped by other electrophiles, further expanding the synthetic utility. nih.gov
| Vinyl Heterocycle Analogue | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 2-Chloro-4-vinylpyrimidine | N-Methylpiperazine | 4-(2-(4-methylpiperazin-1-yl)ethyl)pyrimidine derivative | mdpi.com |
| 2-Chloro-4-vinylpyrimidine | Pyrrolidine | 4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine derivative | mdpi.com |
| 2-Chloro-4-vinylpyrimidine | Methanol | 4-(2-methoxyethyl)pyrimidine derivative | mdpi.com |
| trans-1,2-di-(2-pyridyl)ethylene | tert-Butyllithium | Adduct from C-nucleophile addition | nih.gov |
| 2- or 4-vinylpyridine | Malonate Esters | Adduct from C-nucleophile addition | nih.gov |
The vinyl group can serve as the 2π-electron component (dienophile) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com For a successful Diels-Alder reaction, the dienophile is typically activated by an electron-withdrawing group, a role fulfilled by the pyridine ring. youtube.comlibretexts.org Consequently, this compound is expected to react with electron-rich dienes to form cyclohexene-annulated pyridine derivatives. Recent studies have shown that Lewis acid promotion can dramatically improve the yields and scope of Diels-Alder reactions involving vinylpyridines as dienophiles. rsc.org Other cycloadditions are also possible; for example, acyclic vinylpyridines can undergo photochemical [2+2] cycloadditions to form cyclobutane (B1203170) rings. nih.govacs.org
| Dienophile (Analogue) | Diene | Condition/Catalyst | Product | Reference |
|---|---|---|---|---|
| 4-Vinylpyridine | Isoprene | Thermal (150 °C) | Mixture of 1,4- and 1,3-adducts | rsc.org |
| 4-Vinylpyridine | Isoprene | BF₃·OEt₂ (Lewis Acid) | 1,4-adduct (para) | rsc.org |
| 2-Vinylpyridine | 2,3-Dimethylbutadiene | BF₃·OEt₂ (Lewis Acid) | Cyclohexene-fused pyridine | rsc.org |
| 4-Vinylpyridine | Cyclopentadiene | BF₃·OEt₂ (Lewis Acid) | Bicyclic adduct (endo favored) | rsc.org |
Chemical Behavior of the Phenylthio Substituent
The phenylthio group, a thioether, has its own distinct reactivity. The sulfur atom is nucleophilic and can be readily oxidized. The oxidation of phenylthioacetic acid to its corresponding sulfoxide (B87167) is a well-documented transformation. researchgate.net Applying similar conditions to this compound would likely yield the corresponding 2-(phenylsulfinyl) or 2-(phenylsulfonyl) derivatives. This transformation would have a profound electronic impact on the pyridine ring, converting the phenylthio group from a weakly donating or withdrawing substituent into a potent electron-withdrawing group. This increased electron-withdrawing character would, in turn, enhance the reactivity of the vinyl group toward nucleophiles and further deactivate the pyridine ring toward electrophilic substitution while activating it for nucleophilic substitution.
Mechanistic Investigations of Key Reactions
Understanding the reaction mechanisms is fundamental to controlling the outcome of the chemical transformations of this compound.
For the oxidative transformation of the thioether , the reaction likely proceeds through a stepwise mechanism. The initial oxidation to the sulfoxide is followed by a second oxidation step to the sulfone. The relative rates of these two steps can be influenced by the reaction conditions and the electronic nature of the substituents. acs.orgresearchgate.net
In metal-catalyzed hydrothiolation , the reaction pathway is highly dependent on the catalyst system. For rhodium-catalyzed reactions, a proposed mechanism involves the formation of a rhodium-thiolate complex, followed by insertion of the alkyne (or alkene) into the Rh-S bond. scispace.com Another possibility is the formation of a hydride-thiolate derivative through oxidative addition. scispace.com The coordination of the pyridine nitrogen in this compound to the metal center is expected to influence the stability of intermediates and transition states, thereby affecting the reaction pathway and outcome.
The electronic properties of the methyl, phenylthio, and vinyl groups have a profound influence on the reactivity of the pyridine ring and the molecule as a whole.
Methyl Group: As an electron-donating group, the methyl group at the 3-position increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack and potentially influencing the basicity of the pyridine nitrogen.
Vinyl Group: The vinyl group at the 5-position is a reactive site for addition reactions. Its electronic character can be influenced by the substituents on the pyridine ring. The electron-withdrawing nature of the pyridine ring can make the vinyl group more susceptible to nucleophilic attack in certain reactions.
In-Depth Analysis of this compound Polymerization: A Review of Current Research
A comprehensive review of existing scientific literature reveals a notable absence of specific research on the polymerization chemistry of the compound this compound. Despite extensive searches of chemical databases and scholarly articles, no studies detailing the homopolymerization, copolymerization, or controlled/living radical polymerization (CRP) of this specific monomer have been identified.
The provided outline requests a detailed examination of this compound's behavior in various polymerization schemes, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP). However, the scientific community has not yet published research that would provide the data necessary to populate these sections.
While there is a wealth of information on the polymerization of related, but structurally distinct, vinylpyridine monomers such as 2-vinylpyridine and 4-vinylpyridine acs.orgnih.govmdpi.com, these findings cannot be extrapolated to this compound. The presence of both a methyl and a phenylthio substituent on the pyridine ring would significantly influence the monomer's electronic properties and steric hindrance, leading to unique polymerization characteristics that can only be determined through direct experimental investigation.
General principles of polymerization techniques like ATRP, RAFT, and NMP are well-established for a wide range of monomers. libretexts.orgacs.orgnih.gov These methods offer precise control over polymer architecture, molecular weight, and dispersity. For instance, ATRP relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex. nih.gov RAFT polymerization achieves control through a chain transfer agent that reversibly deactivates propagating chains. acs.org NMP utilizes stable nitroxide radicals to reversibly cap the growing polymer chains. digitellinc.com
The successful application of these techniques to a new monomer is not guaranteed and requires specific optimization of reaction conditions such as initiator, catalyst, ligand, solvent, and temperature. Without experimental data for this compound, any discussion of its behavior under these conditions would be purely speculative and scientifically unfounded.
The creation of a scientifically accurate article focusing solely on the polymerization chemistry of this compound, as per the requested detailed outline, is not possible at this time due to the lack of published research on the topic. The fields of polymer chemistry and materials science are continually advancing, and it is conceivable that future research will address the polymerization of this and other novel functionalized monomers. Until such studies are conducted and their results published, a detailed analysis remains beyond the scope of current scientific knowledge.
Polymerization Chemistry of 3 Methyl 2 Phenylthio 5 Vinylpyridine and Its Derivatives
Coordination Polymerization by Molecular Metal Complexes
The coordination polymerization of polar vinyl monomers like vinylpyridines presents a challenge due to the potential for the Lewis basic nitrogen atom of the pyridine (B92270) ring to coordinate strongly with and deactivate the Lewis acidic metal center of the catalyst. However, successful coordination polymerization of vinyl heteroaromatics has been achieved using specific catalyst systems, particularly those based on rare-earth metals. acs.orgrsc.org
For a monomer such as 3-Methyl-2-(phenylthio)-5-vinylpyridine, a coordination polymerization approach would likely employ similar late-transition metal or rare-earth metal complexes. The polymerization would proceed via the Cossee–Arlman mechanism, where the monomer coordinates to the metal center and is subsequently inserted into the growing polymer chain. wikipedia.org The stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic) would be highly dependent on the ligand environment of the metal catalyst. For instance, β-diketiminato-ligated yttrium complexes have been shown to produce highly isotactic poly(2-vinylpyridine). ucsb.edu
The substituents on the pyridine ring of this compound would play a significant role. The electron-donating methyl group at the 3-position could enhance the electron density on the nitrogen atom, potentially increasing its coordinating ability and posing a greater challenge for catalyst deactivation. Conversely, the bulky phenylthio group at the 2-position might provide steric hindrance around the nitrogen, which could modulate its interaction with the catalytic center and influence the stereoselectivity of the polymerization. The interplay between these electronic and steric effects would be a critical factor in selecting an appropriate catalyst and optimizing polymerization conditions.
Table 1: Examples of Coordination Polymerization of Vinyl Heteroaromatics with Molecular Metal Complexes
| Monomer | Catalyst System | Resulting Polymer | Key Findings |
| 2-Vinylpyridine (B74390) | β-diketiminato rare-earth metal cationic complexes | Isotactic poly(2-vinylpyridine) | Perfectly isoselective polymerization was achieved. ucsb.edu |
| 2-Vinylbenzothiophene | (Flu-CH₂-Py)Sc(CH₂SiMe₃)₂(THF) | Syndiotactic poly(vinylbenzothiophene) | High molecular weight and high syndioselectivity were obtained. acs.org |
| Styrene/2-Vinylpyridine | Yttrium complexes | Atactic poly(2-vinylpyridine) | The complexes were active in the polymerization of 2-vinylpyridine. researchgate.net |
Synthesis of Functional Polymeric Materials
The functional pyridine pendant groups in poly(vinylpyridine)s make them versatile platforms for the synthesis of a variety of functional polymeric materials through post-polymerization modification.
Cross-linking of poly(vinylpyridine)s can be achieved through several methods to create insoluble, swellable polymer networks with enhanced mechanical and thermal stability. These networks are useful in applications such as catalysis, separation, and as responsive materials. While specific studies on cross-linking poly(this compound) are not available, established methods for other poly(vinylpyridine)s would be applicable.
One common method is the use of difunctional alkyl halides, such as 1,4-diiodobutane, which can react with the nitrogen atoms of two different pyridine rings to form quaternized cross-links. ucsb.edu This method creates a network structure where the degree of cross-linking can be controlled by the amount of the cross-linking agent used.
Another approach is coordination cross-linking, where multivalent metal ions are introduced to coordinate with the pyridine nitrogen atoms on different polymer chains. dtic.milpku.edu.cn The strength and lability of these coordination bonds can be tuned by the choice of the metal ion and the solvent conditions.
UV irradiation offers a solvent-free method for cross-linking poly(vinylpyridine) films. researchgate.net This process involves the generation of free radicals upon UV exposure, which can then lead to intermolecular bond formation. The resulting cross-linked films can exhibit reversible swelling in response to changes in pH and solvent. researchgate.net
Table 2: Cross-linking Methods for Poly(vinylpyridine)s
| Polymer | Cross-linking Method | Cross-linking Agent/Condition | Application of Cross-linked Polymer |
| Poly(4-vinylpyridine) | UV irradiation | 260 nm UV light | Reversibly responsive coatings researchgate.net |
| Poly(2-vinylpyridine) block copolymer | Quaternization | 1,4-Diiodobutane | Template for mesostructured silica (B1680970) ucsb.edu |
| Poly(4-vinylpyridine) | Metal-coordination | Zinc and Copper(II) salts | Enhanced thermal stability dtic.mil |
The quaternization of the pyridine nitrogen atom is a common modification of poly(vinylpyridine)s to introduce positive charges along the polymer backbone, creating a class of materials known as ionomers or polyelectrolytes. This modification drastically alters the solubility and solution behavior of the polymer and imparts properties useful for applications such as antibacterial surfaces, gene delivery, and as components in solid polymer electrolytes. mdpi.comnih.govmdpi.com
The quaternization of poly(this compound) would involve the reaction of the polymer with an alkyl halide, such as methyl iodide or a longer chain alkyl bromide. mdpi.comruixibiotech.com The reaction rate and the degree of quaternization would be influenced by the steric hindrance from the adjacent methyl and phenylthio groups. These bulky groups might reduce the accessibility of the nitrogen atom to the alkylating agent compared to less substituted poly(vinylpyridine)s like poly(4-vinylpyridine). mdpi.com
The properties of the resulting quaternized polymer, such as its solubility in different solvents and its thermal stability, would depend on the degree of quaternization and the nature of the counter-ion. For instance, studies on quaternized poly(4-vinylpyridine) have shown that increasing the degree of quaternization leads to significant changes in the polymer's thermal properties and its interactions with solvents. mdpi.comresearchgate.net
Table 3: Quaternization of Poly(vinylpyridine)s with Alkyl Halides
| Polymer | Alkyl Halide | Solvent | Key Findings |
| Poly(4-vinylpyridine) | Methyl iodide | Methanol or Ethanol | High degrees of quaternization achieved, altering thermal and optical properties. mdpi.com |
| Poly(2-vinylpyridine) | Methyl iodide | THF/DMF mixture | Synthesis of poly(2-vinyl N-methyl pyridinium (B92312) iodide). ruixibiotech.com |
| Poly(acrylonitrile-co-2-methyl-5-vinylpyridine) | Methyl iodide | Not specified | Kinetic studies of the quaternization reaction were performed. researchgate.net |
Polymer Architecture and Morphological Control
The control over polymer architecture, such as the synthesis of block copolymers, and the subsequent control over the morphology of the resulting materials are crucial for the development of advanced functional materials. Living polymerization techniques, particularly living anionic polymerization, are well-suited for the synthesis of well-defined block copolymers containing poly(vinylpyridine) segments. acs.org
For this compound, a living anionic polymerization could potentially be employed to create block copolymers, for example, with a polystyrene block. The living nature of the polymerization would allow for the sequential addition of monomers to produce block copolymers with controlled block lengths and low polydispersity. The bulky phenylthio group might necessitate specific reaction conditions to ensure the stability of the living anionic chain end.
The self-assembly of such block copolymers in solution or in the solid state would lead to the formation of various microphase-separated morphologies (e.g., lamellae, cylinders, spheres). The morphology would be dictated by the volume fraction of the constituent blocks and the Flory-Huggins interaction parameter. The poly(this compound) block, with its polar and aromatic character, would have a significantly different solubility parameter compared to a non-polar block like polystyrene, driving the microphase separation. acs.org Furthermore, the quaternization or coordination with metal ions within the poly(vinylpyridine) domain can be used to tune the morphology and the responsiveness of the material to external stimuli like pH or solvent polarity. acs.org
Advanced Spectroscopic and Structural Characterization of 3 Methyl 2 Phenylthio 5 Vinylpyridine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-Methyl-2-(phenylthio)-5-vinylpyridine would exhibit distinct signals corresponding to its unique arrangement of a substituted pyridine (B92270) ring, a phenylthio group, and a vinyl substituent.
¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
The proton NMR spectrum of this compound is expected to show characteristic signals for the pyridine ring protons, the phenyl group protons, the methyl protons, and the vinyl protons. The chemical shifts are influenced by the electronic effects of the nitrogen atom, the sulfur atom, and the various substituents.
The protons of the pyridine ring are expected to appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom. The H4 and H6 protons of the pyridine ring would likely resonate at different frequencies due to their different electronic environments. The H6 proton, being adjacent to the nitrogen, would be the most deshielded.
The protons of the phenylthio group will also appear in the aromatic region, with their chemical shifts influenced by the sulfur atom. The vinyl group will give rise to a characteristic set of signals: a doublet of doublets for the proton on the carbon attached to the pyridine ring, and two distinct signals for the terminal geminal protons. The methyl group protons will appear as a singlet in the upfield region.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| Pyridine H-4 | 7.0-8.0 | d | J(H4-H6) ≈ 2-3 |
| Pyridine H-6 | 8.0-8.7 | d | J(H6-H4) ≈ 2-3 |
| Phenyl-H (ortho, meta, para) | 7.2-7.6 | m | |
| Vinyl-H (α) | 6.5-7.0 | dd | J(α,β-trans) ≈ 16-18, J(α,β-cis) ≈ 10-12 |
| Vinyl-H (β-cis) | 5.2-5.6 | d | J(β-cis,α) ≈ 10-12 |
| Vinyl-H (β-trans) | 5.7-6.1 | d | J(β-trans,α) ≈ 16-18 |
| Methyl-H | 2.3-2.6 | s |
This table is based on theoretical values and data from analogous compounds.
For comparison, in 2-phenylpyridine (B120327), the proton signals are observed in the range of δ 7.15-8.83 ppm. rsc.org The introduction of a methyl group at the 3-position and a vinyl group at the 5-position would shift the signals of the adjacent protons.
¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The pyridine ring carbons will resonate at lower field, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded. The carbon of the phenylthio group attached to the sulfur (ipso-carbon) will also have a characteristic chemical shift. The vinyl and methyl carbons will appear at higher fields.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Pyridine C-2 | 155-160 |
| Pyridine C-3 | 130-135 |
| Pyridine C-4 | 135-140 |
| Pyridine C-5 | 130-135 |
| Pyridine C-6 | 148-152 |
| Phenyl C-ipso | 130-135 |
| Phenyl C-ortho, meta, para | 125-130 |
| Vinyl C-α | 135-140 |
| Vinyl C-β | 115-120 |
| Methyl-C | 18-22 |
This table is based on theoretical values and data from analogous compounds.
For instance, the ¹³C NMR spectrum of 2-phenylpyridine shows signals at δ 120.6, 122.1, 126.9, 128.7, 128.9, 136.7, 139.4, 149.6, and 157.4 ppm. rsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine ring and the vinyl group. For example, a cross-peak between the H4 and H6 protons of the pyridine ring would confirm their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on the already assigned proton signals.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrations
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=C and C=N bonds of the aromatic rings, the C-H bonds of the aromatic and vinyl groups, the C-S bond, and the out-of-plane bending vibrations that are indicative of the substitution pattern.
Expected IR Absorption Bands for this compound
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (Methyl) | 2850-2960 |
| C=C Stretch (Aromatic Rings) | 1400-1600 |
| C=N Stretch (Pyridine Ring) | 1550-1610 |
| Vinyl C=C Stretch | 1620-1680 |
| C-S Stretch | 600-800 |
| C-H Out-of-Plane Bending (Vinyl) | 910-990 |
| C-H Out-of-Plane Bending (Aromatic) | 700-900 |
This table is based on general IR data and data from analogous compounds.
The IR spectra of vinylpyridines typically show a band for the C=C stretching of the vinyl group around 1630 cm⁻¹ and bands for the out-of-plane C-H bending of the vinyl group around 910 and 990 cm⁻¹. researchgate.netresearchgate.net The C=N stretching vibration in the pyridine ring is usually observed in the 1580-1610 cm⁻¹ region. researchgate.net
X-ray Diffraction Analysis
As of the latest literature search, a single-crystal X-ray diffraction analysis for this compound has not been reported. Therefore, definitive information on its crystal structure, including bond lengths, bond angles, and intermolecular interactions, is not available.
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov Such an analysis for this compound would provide precise information on the planarity of the pyridine and phenyl rings, the conformation around the C-S bond, and the packing of the molecules in the crystal lattice. This information is crucial for understanding structure-property relationships. libretexts.orgmdpi.com
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same integer mass but different chemical formulas.
For this compound (C₁₄H₁₃NS), the theoretical exact mass can be calculated, providing a benchmark for experimental verification. The fragmentation patterns observed in the mass spectrum offer further structural clues. miamioh.edu In compounds containing pyridine and thioether linkages, fragmentation often occurs at the bonds adjacent to the sulfur atom and the aromatic rings. mdpi.comlibretexts.org Common fragmentation pathways include the loss of small neutral molecules and the formation of stable carbocations or acylium ions. libretexts.org Based on these principles, the expected HRMS data and major fragments for the title compound are summarized below.
Table 1: Predicted HRMS Data for this compound
| Ion/Fragment | Chemical Formula | Predicted Exact Mass (m/z) | Notes |
| [M+H]⁺ | [C₁₄H₁₄NS]⁺ | 228.0841 | Protonated molecular ion. |
| [M-C₂H₃]⁺ | [C₁₂H₁₀NS]⁺ | 200.0528 | Loss of the vinyl group (ethenyl radical). |
| [C₆H₅S]⁺ | [C₆H₅S]⁺ | 109.0106 | Phenylthio cation, resulting from cleavage of the C-S bond. |
| [C₈H₈N]⁺ | [C₈H₈N]⁺ | 118.0651 | 3-Methyl-5-vinylpyridine cation, resulting from cleavage of the C-S bond. |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of a molecule, particularly the nature of its chromophores and conjugated systems.
The structure of this compound contains several chromophores: the pyridine ring, the phenylthio group, and the vinyl group. The conjugation between the pyridine ring and the vinyl group, along with the influence of the sulfur atom's lone pairs, is expected to give rise to distinct absorption bands. These bands typically arise from π → π* (pi to pi-antibonding) and n → π* (non-bonding to pi-antibonding) electronic transitions. mdpi.com In studies of poly(4-vinylpyridine) derivatives, the quaternization of the pyridine nitrogen led to a red shift (a shift to longer wavelength) in the maximum absorbance (λmax) from 206 nm to 217 nm. mdpi.com The presence of sulfur-containing chromophores also contributes significantly to the UV-Vis spectrum. science-softcon.de
Table 2: Expected UV-Vis Absorption Data for this compound
| Predicted λmax Range (nm) | Type of Transition | Associated Chromophore |
| 200-230 nm | π → π | Phenyl and vinyl groups. |
| 250-280 nm | π → π | Pyridine ring system. |
| >300 nm | n → π* | Non-bonding electrons on sulfur and nitrogen atoms. |
Thermal Analysis (e.g., TG/DTA) for Polymer Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of materials as they change with temperature. TGA measures the change in mass of a sample as a function of temperature, while DTA detects differences in temperature between a sample and a reference material. These methods are particularly valuable for assessing the thermal stability of polymers.
The vinyl group in this compound makes it a monomer that can be polymerized. The thermal stability of the resulting polymer would be a critical property. Studies on analogous polymers, like poly(vinylpyridine) (PVP), show that they undergo distinct degradation steps. mdpi.comresearchgate.net Typically, an initial mass loss below 150°C is attributed to the evaporation of adsorbed water. mdpi.com The main polymer degradation occurs at higher temperatures. For instance, quaternized PVP derivatives are reported to be stable up to 300°C, after which decomposition, potentially via Hofmann elimination, takes place. mdpi.com
Table 3: Hypothetical Thermal Degradation Profile for Poly(this compound)
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 30 – 150 °C | Low | Loss of adsorbed moisture. |
| >300 °C | Significant | Degradation of the main polymer backbone. |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. cdc.gov For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods for separation and purity assessment.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a liquid matrix. thermofisher.com For pyridine derivatives, which are often polar, reverse-phase HPLC is a common choice. researchgate.net This would typically involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic or trifluoroacetic acid to ensure good peak shape for basic compounds like pyridines. researchgate.nethelixchrom.com
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. cdc.gov Given its structure, this compound is likely amenable to GC analysis. The sample would be vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. Flame Ionization Detection (FID) or Mass Spectrometry (MS) would be used for detection, offering high sensitivity and, in the case of MS, structural confirmation. cdc.gov
Table 4: Chromatographic Methods for the Analysis of this compound
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| RP-HPLC | C18 (Octadecylsilane) | Acetonitrile/Water + Acid | UV-Vis or MS | Purity assessment, quantification. |
| GC | Polysiloxane-based | Helium or Nitrogen | FID or MS | Purity assessment, detection of volatile impurities. |
Computational Chemistry and Theoretical Studies of this compound: A Review of Available Research
Despite a thorough search of scientific literature and databases, no specific computational chemistry or theoretical studies were found for the compound this compound.
While computational methods like Density Functional Theory (DFT) are widely used to investigate the properties of novel organic molecules, it appears that this specific compound has not yet been the subject of published research in this area.
Therefore, it is not possible to provide detailed, scientifically accurate information for the requested sections and subsections, which include:
Computational Chemistry and Theoretical Studies of 3 Methyl 2 Phenylthio 5 Vinylpyridine
Reaction Mechanism Elucidation through Computational Modeling
Characterization of Transition States and Activation Barriers
Computational studies on related pyridine (B92270), vinylpyridine, and phenylthio derivatives exist, providing insights into the electronic structure, reactivity, and spectroscopic properties of similar chemical motifs. nih.govresearchgate.netraco.catresearchgate.netresearchgate.net For instance, DFT calculations have been successfully employed to optimize molecular structures, predict spectroscopic data (IR, NMR, UV-Vis), analyze frontier molecular orbitals (HOMO-LUMO), and map molecular electrostatic potentials for a variety of pyridine-containing compounds. nih.govresearchgate.net However, without specific calculations performed on 3-Methyl-2-(phenylthio)-5-vinylpyridine, any discussion would be speculative and would not adhere to the strict requirement of focusing solely on the target molecule.
Researchers interested in the properties of this compound would need to perform novel computational investigations to generate the data required to populate the outlined sections. Such studies would provide valuable insights into the molecule's three-dimensional structure, electronic properties, and potential reactivity.
Investigation of Catalytic Cycles and Intermediates
Theoretical investigations into the catalytic applications of this compound would necessitate the use of computational methods, such as Density Functional Theory (DFT), to model its interactions within a catalytic cycle. The primary goal of such studies would be to elucidate the reaction mechanism, identify key intermediates and transition states, and determine the energetics of the catalytic process.
For instance, in a hypothetical cross-coupling reaction, the catalytic cycle would likely involve steps such as oxidative addition, transmetalation, and reductive elimination. Computational modeling would allow for the visualization of the molecular geometries of the intermediates, such as the coordination of the pyridine nitrogen or the vinyl group to a metal center.
Table 1: Hypothetical Energy Profile for a Catalytic Cycle
| Step | Species | Relative Gibbs Free Energy (kcal/mol) |
| 1 | Catalyst + Substrates | 0.0 |
| 2 | Oxidative Addition TS | +15.2 |
| 3 | Oxidative Addition Intermediate | -5.7 |
| 4 | Transmetalation TS | +10.1 |
| 5 | Transmetalation Intermediate | -12.4 |
| 6 | Reductive Elimination TS | +20.5 |
| 7 | Product + Catalyst | -25.0 |
Note: This table is illustrative and not based on actual experimental or computational data for this compound.
Structure-Reactivity and Structure-Property Relationships from Theoretical Data
Computational studies are instrumental in establishing relationships between the molecular structure of this compound and its reactivity and properties. By calculating various molecular descriptors, researchers can predict its chemical behavior.
Key parameters that would be investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are crucial for predicting reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. The regions of negative potential (typically around the nitrogen atom and the phenylthio group's sulfur atom) would indicate sites susceptible to electrophilic attack, while positive potential regions would be prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions. This can help in understanding the nature of the bonds and the electronic effects of the methyl, phenylthio, and vinyl substituents on the pyridine ring.
Table 2: Calculated Theoretical Descriptors for a Model Pyridine Derivative
| Descriptor | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Note: This table presents typical values for a substituted pyridine and is for illustrative purposes only.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
